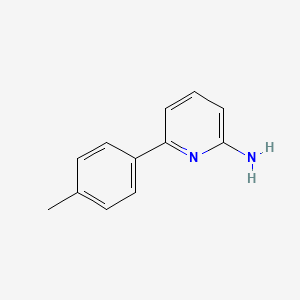

6-(p-Tolyl)pyridin-2-amine

説明

Historical Context and Evolution of Pyridin-2-amine Chemistry

The history of pyridine (B92270) chemistry began in 1846 with its initial isolation from picoline by Anderson. nih.gov The structure of pyridine was later elucidated by Wilhelm Körner in 1869 and James Dewar in 1871, who proposed its analogy to benzene (B151609) with a nitrogen atom replacing a methine group. wikipedia.org A pivotal moment in the history of 2-aminopyridine (B139424) synthesis was the development of the Chichibabin reaction in 1914, which involves the direct amination of pyridine using sodium amide. wikipedia.orginnospk.comwikipedia.org This reaction provided a direct route to 2-aminopyridine, opening the door for more extensive research into its derivatives. wikipedia.org

Early synthetic efforts laid the groundwork for the diverse methodologies available today. The Hantzsch pyridine synthesis, described in 1881, became a fundamental method for creating pyridine derivatives from a β-keto acid, an aldehyde, and ammonia (B1221849). nih.govwikipedia.org Over the decades, research has evolved from these foundational reactions to more sophisticated and regioselective synthetic strategies. Modern methods often focus on overcoming the challenges associated with the functionalization of the pyridine ring. For instance, while electrophilic substitution on pyridine is less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, nucleophilic substitutions occur more readily, typically at the 2- and 4-positions. wikipedia.org

The evolution of synthetic techniques has included the development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which allow for the precise installation of substituents onto the pyridine core. researchgate.net Other advanced methods involve the activation of pyridine N-oxides to facilitate amination at the 2-position or the use of directed ortho-metalation techniques to achieve C-2 selective functionalization. acs.orgresearchgate.netnih.gov These advancements have significantly expanded the library of accessible substituted pyridin-2-amines, enabling detailed exploration of their properties and applications.

Significance of the Pyridin-2-amine Scaffold in Modern Organic Synthesis and Materials Science

The pyridin-2-amine scaffold is a cornerstone in modern chemical research due to its unique structural and electronic properties. Its significance spans organic synthesis, medicinal chemistry, and materials science.

In Organic Synthesis and Medicinal Chemistry:

The 2-aminopyridine moiety is recognized as a "privileged scaffold" and a valuable pharmacophore in drug discovery. nih.govrsc.org This is because its structure allows for versatile interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, enabling strong and specific binding to enzymes and receptors. nih.gov Consequently, 2-aminopyridine derivatives are found in a wide range of pharmaceuticals, including anti-inflammatory drugs like piroxicam (B610120) and lornoxicam, and the antibacterial agent sulfapyridine. innospk.comwikipedia.org

The development of novel synthetic methods continues to broaden the utility of this scaffold. For example, chemodivergent syntheses allow for the selective creation of either N-(pyridin-2-yl)amides or imidazo[1,2-a]pyridines from the same starting materials, both of which are important structures in medicinal chemistry. rsc.org Furthermore, 2-amino-3-cyanopyridine (B104079) derivatives have shown a wide array of biological activities, including antiviral and antibacterial properties, and have been investigated as inhibitors for various enzymes. ijpsr.comnih.gov Recent research has also focused on designing 2-amino-pyridine derivatives as potent and selective inhibitors for specific targets, such as cyclin-dependent kinase 8 (CDK8) in anti-cancer therapy. acs.org

In Materials Science:

Beyond pharmaceuticals, the pyridin-2-amine framework is valuable in materials science. Pyridine derivatives, in general, are effective corrosion inhibitors for various metals and alloys used in industries like petroleum. wikipedia.org They function by adsorbing onto the metal surface and forming a protective film. The presence of the amino group can enhance this adsorption, making aminopyridines particularly effective. The bifunctional nature of these molecules allows them to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. These organometallic complexes have applications in catalysis and the development of new materials with specific electronic or optical properties. nih.gov The advantageous absorption and emission spectra of 2-aminopyridines have also led to their use as fluorescent tags, particularly in the study of oligosaccharides. nih.gov

Scope and Research Trajectories Pertaining to 6-(p-Tolyl)pyridin-2-amine

While the broader class of substituted pyridin-2-amines is well-documented, research specifically focused on this compound is more specialized. The structure of this compound, featuring a p-tolyl group (a toluene (B28343) substituent) at the 6-position of the 2-aminopyridine core, suggests several potential areas of investigation based on the known properties of related compounds.

Synthesis and Physicochemical Properties:

The synthesis of this compound would likely employ modern cross-coupling reactions. A common strategy would involve a Suzuki-Miyaura coupling between a 6-halopyridin-2-amine derivative and a p-tolylboronic acid, or a similar palladium-catalyzed reaction. researchgate.net The presence of the tolyl group, an electron-donating alkyl-aryl substituent, influences the electronic properties of the pyridine ring, which can, in turn, affect its reactivity and interaction with other molecules. The physicochemical properties of this compound are summarized in the table below.

Potential Research Applications:

Based on analogous structures, research on this compound could be directed toward several fields:

Medicinal Chemistry: The introduction of the lipophilic p-tolyl group could modulate the pharmacokinetic profile of the parent 2-aminopyridine scaffold. Research into related structures, such as 6-(p-Tolyl)pyridin-2-ol, has explored potential antimicrobial and anticancer properties. This suggests that this compound could be a candidate for similar biological screening programs. For instance, derivatives of pyridin-2(1H)-one have been shown to induce cell cycle arrest in certain cancer cell lines.

Ligand Development: The bidentate chelation potential of the pyridine nitrogen and the exocyclic amino group makes this compound an attractive candidate for a ligand in coordination chemistry and catalysis. The steric bulk and electronic nature of the p-tolyl group can be used to fine-tune the properties of the resulting metal complexes, potentially influencing their catalytic activity or stability.

Materials Science: As with other pyridine derivatives, it could be investigated as a corrosion inhibitor. The p-tolyl group might enhance its film-forming properties on metal surfaces.

Current research trajectories for compounds with this type of substitution pattern often involve their use as building blocks in the synthesis of more complex heterocyclic systems or as key intermediates in the development of targeted therapeutic agents and functional materials. nih.gov The specific substitution pattern of this compound offers a unique combination of steric and electronic features that warrant further exploration within these fields.

Structure

3D Structure

特性

IUPAC Name |

6-(4-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAUOJUQXWEXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154479-28-4 | |

| Record name | 6-(p-tolyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 P Tolyl Pyridin 2 Amine and Advanced Structural Analogues

Classical and Pioneering Synthetic Approaches to Substituted Pyridin-2-amines

Historically, the synthesis of substituted pyridin-2-amines has relied on amination and cyclization reactions. These foundational methods have been instrumental in accessing a wide range of pyridine (B92270) derivatives.

Overview of Historical Amination and Cyclization Protocols

Early and significant contributions to pyridine synthesis include the Chichibabin, Hantzsch, and Guareschi-Thorpe reactions.

The Chichibabin pyridine synthesis , first reported in 1924, is a condensation reaction involving aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. wikipedia.org While versatile and utilizing inexpensive precursors, this method often suffers from low yields. wikipedia.org

The Hantzsch pyridine synthesis , discovered by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org The driving force for this final step is the formation of the stable aromatic ring. wikipedia.org

The Guareschi-Thorpe condensation , developed by Icilio Guareschi and later extended by Jocelyn Field Thorpe, provides a route to substituted pyridines, specifically pyridin-2-one derivatives. drugfuture.comdrugfuture.comwikipedia.orgresearchgate.net The reaction involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. drugfuture.comnih.gov A variation of this reaction, sometimes referred to as the "real" Guareschi-Thorpe reaction, utilizes two moles of cyanoacetamide with a carbonyl derivative in the presence of a secondary amine. nih.gov

Another notable classical method is the Kröhnke pyridine synthesis . This reaction uses α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to produce highly functionalized pyridines. wikipedia.orgacs.org A key feature of the Kröhnke synthesis is that pyridine is used as a reagent but is not incorporated into the final product. wikipedia.org The reaction proceeds through a Michael-type addition followed by ring closure facilitated by ammonium acetate. drugfuture.comacs.org

Mechanistic Evolution of Established Routes

The mechanisms of these classical syntheses have been refined over time, leading to a better understanding and optimization of reaction conditions.

Hantzsch Synthesis Mechanism: The reaction is understood to proceed through a Knoevenagel condensation product as a key intermediate. organic-chemistry.org One molecule of the β-ketoester reacts with the aldehyde in an aldol-type condensation to form an α,β-unsaturated carbonyl compound. youtube.com Concurrently, a second molecule of the β-ketoester reacts with ammonia to form an enamine. youtube.com The α,β-unsaturated carbonyl compound and the enamine then react in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. youtube.com Subsequent oxidation yields the final pyridine product. organic-chemistry.org

Guareschi-Thorpe Condensation Mechanism: The reaction initiates with the enolization of the cyanoacetic ester or amide in the presence of a base (ammonia). wikipedia.org This is followed by a Knoevenagel condensation with a β-dicarbonyl compound. nih.gov Subsequent cyclization through the attack of the nitrogen atom and dehydration leads to the formation of the pyridone ring. wikipedia.org

Kröhnke Pyridine Synthesis Mechanism: The process begins with the enolization of an α-pyridinium methyl ketone salt, which then undergoes a 1,4-addition (Michael addition) to an α,β-unsaturated ketone. wikipedia.org The resulting 1,5-dicarbonyl intermediate reacts with a nitrogen source, typically ammonium acetate, leading to the formation of an imine. wikipedia.org Subsequent deprotonation, cyclization, and elimination of a pyridinium (B92312) cation and water lead to the aromatization and formation of the substituted pyridine. wikipedia.org

Modern Synthetic Strategies for Pyridine Core Construction

Contemporary approaches to pyridine synthesis often focus on efficiency, diversity, and the ability to create highly functionalized molecules. These include multi-component reactions and various cycloaddition and annulation strategies.

Multi-component Condensation Reactions for Highly Functionalized Pyridines

Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their efficiency and atom economy. bohrium.comrsc.org They allow for the construction of complex molecules in a single step from three or more starting materials. bohrium.com

Several classical methods, such as the Hantzsch and Guareschi-Thorpe syntheses, are themselves examples of MCRs. wikipedia.orgnih.gov Modern advancements have focused on expanding the scope and improving the conditions of these reactions. For instance, the Hantzsch synthesis has been adapted for use in aqueous micelles and with ionic liquids to create more environmentally friendly protocols. wikipedia.org The Guareschi-Thorpe reaction has also been advanced through the use of ammonium carbonate in an aqueous medium, offering an eco-friendly approach. rsc.org

The Kröhnke synthesis is also well-suited for combinatorial chemistry and the creation of libraries of diverse pyridine derivatives. acs.orgacs.org This method allows for three points of diversity to be independently varied, making it a powerful tool for drug discovery. acs.org

Cycloaddition and Annulation Methodologies

Cycloaddition and annulation reactions provide powerful and convergent pathways to the pyridine core.

[4+2] Cycloadditions (Diels-Alder Reactions): The hetero-Diels-Alder reaction, involving the cycloaddition of a 1-azadiene with a suitable dienophile (like an alkyne or a substituted alkene), is a key strategy for pyridine synthesis. rsc.orgrsc.org The initial cycloadduct can then aromatize to form the pyridine ring. acsgcipr.org Inverse-electron-demand Diels-Alder reactions, where the nitrogen is part of an electron-poor diene system (e.g., a 1,2,4-triazine), are often more successful. acsgcipr.org A three-component synthesis has been developed based on the Diels-Alder reactions of 2-azadienes, which are formed in situ via a catalytic intermolecular aza-Wittig reaction. nih.gov

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules offer a fascinating and efficient route to pyridines. nih.gov This method allows for the control of the substitution pattern and even the introduction of chirality. nih.gov

[3+3] Cycloadditions: An organocatalyzed, formal (3+3) cycloaddition reaction between enamines and unsaturated aldehydes or ketones has been described for the practical synthesis of substituted pyridines. acs.orgacs.org This method provides access to tri- or tetrasubstituted pyridines with various functional groups. acs.org

Annulation Reactions: Annulation strategies involve the formation of a new ring onto a pre-existing structure. A general [3+2+1] annulation strategy has been developed for the preparation of pyridine N-oxides, which can subsequently be deoxygenated to pyridines. princeton.edu Another approach involves a Rh(III)-catalyzed N-annulation of an in situ generated α,β-unsaturated imine with an alkyne. nih.govelsevierpure.com

Strategic Approaches for Introducing the p-Tolyl Moiety

The introduction of the p-tolyl group onto the pyridine ring is a crucial step in the synthesis of 6-(p-Tolyl)pyridin-2-amine. This is typically achieved through cross-coupling reactions or by incorporating the tolyl group into one of the starting materials for the pyridine ring synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming carbon-carbon bonds, particularly for creating biaryl systems. nih.govyoutube.com It involves the reaction of a pyridine derivative bearing a halide (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with p-tolylboronic acid or its esters. nih.govcdnsciencepub.comacs.org The reaction is tolerant of a wide range of functional groups and can be performed under relatively mild, and even aqueous, conditions. nih.govacs.org Recent developments have even shown the coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with arylboronic acids. cdnsciencepub.comclaremont.edu

Direct C-H Arylation: This modern approach involves the direct coupling of a C-H bond on the pyridine ring with an arylating agent. Palladium catalysis is often employed for this transformation. nih.govoup.combeilstein-journals.org For instance, the C-H arylation of pyridines with aryl triflates can occur with high regioselectivity. oup.com The arylation of pyridine N-oxides with unactivated arenes has also been demonstrated. acs.org These methods offer a more atom-economical route by avoiding the pre-functionalization of the pyridine ring.

Incorporation During Ring Synthesis: The p-tolyl group can be introduced as part of one of the building blocks in the pyridine synthesis itself. For example, in a Kröhnke-type synthesis, a chalcone (B49325) derived from p-tolualdehyde could be used as the α,β-unsaturated carbonyl component. Similarly, in a Hantzsch synthesis, p-tolualdehyde could be used as the aldehyde component.

The final introduction of the 2-amino group, if not already present from the ring-forming reaction (e.g., from using a cyanomethylpyridinium salt in a Kröhnke-type reaction), can be accomplished via methods like the Buchwald-Hartwig amination . baranlab.org This palladium-catalyzed reaction couples an aryl halide (e.g., 2-bromo-6-(p-tolyl)pyridine) with an amine or an ammonia equivalent. nih.govwikipedia.orgresearchgate.net This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

Table of Reaction Conditions for Pyridine Synthesis

| Reaction Name | Key Reactants | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia/Ammonium Acetate | Often none, or acid/base catalysis | Dihydropyridines, then Pyridines after oxidation. wikipedia.orgorganic-chemistry.org |

| Guareschi-Thorpe Condensation | Cyanoacetic ester/amide, β-Dicarbonyl compound, Ammonia | Ammonia, Ammonium Carbonate. rsc.org | Pyridin-2-ones. drugfuture.com |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | Ammonium Acetate, Acetic Acid. wikipedia.orgacs.org | Substituted Pyridines. wikipedia.org |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide, Aryl/Heteroaryl Boronic Acid | Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Base (e.g., Na₂CO₃). nih.govcdnsciencepub.com | Biaryl compounds. nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu). wikipedia.orgnih.gov | Aryl Amines. wikipedia.org |

| [2+2+2] Cycloaddition | Alkyne (2 eq.), Nitrile | Transition metal catalyst (e.g., Rh, Co). nih.gov | Substituted Pyridines. nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-type)

The Suzuki-Miyaura coupling is a highly versatile and widely adopted method for forming C-C bonds, particularly for biaryl synthesis. ingentaconnect.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as p-tolylboronic acid, with a halide, like 2-amino-6-bromopyridine. The reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of boronic acids. ingentaconnect.comlibretexts.org A typical catalytic cycle involves a palladium(0) species, a base, and a suitable solvent. A closely related synthesis of N-(6-phenylpyridin-2-yl) pyridine-2-amine was achieved by coupling 2-amino-6-chloropyridine (B103851) with phenylboronic acid using a Pd/C catalyst, demonstrating the applicability of this method to the 2-aminopyridine (B139424) framework. researchgate.net

Conversely, the Ullmann reaction offers a copper-catalyzed alternative. The classic Ullmann condensation involves the self-coupling of aryl halides at high temperatures with stoichiometric amounts of copper. organic-chemistry.orgmdpi.com Modern Ullmann-type reactions have evolved to become catalytic processes that occur under significantly milder conditions, thanks to the development of specialized ligands. organic-chemistry.orgnih.gov While more commonly applied to C-N and C-O bond formation, copper-catalyzed C-C couplings can also be used for biaryl synthesis.

| Feature | Suzuki-Miyaura Coupling | Ullmann-Type Coupling |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd/C, Pd(PPh₃)₄) libretexts.org | Copper (e.g., CuI, CuCl, Copper Powder) organic-chemistry.orgscispace.com |

| Coupling Partners | Aryl/Vinyl Halide or Triflate + Organoboron compound libretexts.org | Aryl Halide + Aryl Halide (classic) or Organocopper reagent organic-chemistry.org |

| Typical Ligands | Phosphines (e.g., PPh₃, t-Bu-Amphos), N-Heterocyclic Carbenes (NHCs) ingentaconnect.comlibretexts.org | Phenanthrolines, Amino Acids (e.g., L-proline, N,N-dimethylglycine) nih.govscispace.com |

| Reaction Conditions | Mild, often room temperature to 100 °C ingentaconnect.com | Historically high temperatures (>150 °C), milder with modern ligands organic-chemistry.orgnih.gov |

| Key Advantages | High functional group tolerance, mild conditions, readily available reagents ingentaconnect.comlibretexts.org | Lower cost of copper catalyst, effective for specific substrates nih.gov |

Directed C-H Functionalization Strategies for Arylation

Directed C-H functionalization represents a more atom-economical approach, circumventing the need for pre-functionalized starting materials like halides or organometallics. rsc.orgresearchgate.net In this strategy, a directing group on one of the substrates guides a transition metal catalyst to a specific C-H bond for activation and subsequent coupling. For the synthesis of this compound, the amino group at the C-2 position can serve as an endogenous directing group, guiding a catalyst to the C-6 position for arylation.

Palladium-catalyzed systems have been described for the direct arylation of N-aryl-2-aminopyridine derivatives, where the pyridine nitrogen directs the functionalization to the ortho position of the N-aryl substituent. acs.org Reversing this logic, the 2-amino group can direct functionalization onto the pyridine ring itself. While C-H functionalization of pyridines can be challenging due to the electronic nature of the ring, methods using catalysts based on palladium, rhodium, and iridium have been developed. nih.govresearchgate.netnih.gov These reactions often require specific ligands and oxidants to facilitate the catalytic cycle, which typically involves C-H activation, oxidative addition of the coupling partner, and reductive elimination. nih.gov

| Catalyst System | Directing Group | Position Functionalized | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Ag₂O acs.org | Pyridine-N on an N-aryl substituent | Ortho-position of the N-aryl ring | Demonstrates the directing capacity of the pyridine moiety. |

| [RhCpCl₂]₂ / AgSbF₆ nih.gov | Amide | C5-position of 2-aminopyridines | Effective for olefination, a related C-H functionalization. nih.gov |

| [CpIrCl₂]₂ / AgNTf₂ researchgate.net | N-(2-pyridyl) | C6-position of 2-pyridones | Utilizes arylsilanes as coupling partners in related systems. researchgate.net |

| Pd(OAc)₂ / Carboxylic Acid Ligand nih.gov | Electron-withdrawing group (e.g., CN, NO₂) | C3 or C4-position | Highlights regioselectivity based on electronic effects. nih.gov |

Amination and Derivatization at the Pyridine-2-position

The introduction and subsequent modification of the amino group at the C-2 position are critical steps in the synthesis and elaboration of this compound.

Copper-Catalyzed Amination (e.g., Goldberg Reaction Analogues)

The Goldberg reaction is a copper-catalyzed N-arylation of amides and related compounds with aryl halides. researchgate.net Analogous reactions can be used to install the amino group onto a pre-formed 6-(p-tolyl)pyridine ring system. More commonly, the 2-amino group is introduced onto a pyridine precursor, such as 2-bromopyridine (B144113), which is then subjected to a C-C coupling reaction. mdpi.comnih.gov

Modern Goldberg-type aminations offer significant advantages over classical methods like the Chichibabin reaction, which requires harsh conditions (sodium amide). wikipedia.org Catalytic systems, often comprising copper(I) iodide (CuI) and a nitrogen-based ligand like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA), enable the reaction to proceed under much milder conditions. mdpi.comnih.govresearchgate.net These reactions can be used to synthesize a variety of N-substituted 2-aminopyridines; for the synthesis of the primary amine, an ammonia surrogate or a protected amine followed by deprotection is typically employed. mdpi.comnih.gov

Selective Functionalization of the Amino Substituent

The amino group of this compound is a versatile handle for further structural diversification, which is often explored to modulate the biological activity of aminopyridine-based compounds. nih.govnih.gov The nucleophilic nature of the nitrogen atom allows for a range of chemical transformations.

Research has shown that the tail amino functionality is often crucial for achieving high selectivity in bioactive molecules. nih.gov Common derivatization strategies include acylation, alkylation, and further N-arylation. For instance, the synthesis of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives was accomplished by coupling the amine intermediate with various substituted 2-chloropyridines. researchgate.net Additionally, specific ortho-formylation of 2-aminopyridines has been achieved through rearrangement of azasulphonium salts, demonstrating that even complex modifications can be performed selectively. rsc.org

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Arylation | Aryl Halide, Acid Catalyst | N,N'-Diaryl Aminopyridine | researchgate.net |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | N-Alkynyl Aminopyridine (on sidechain) | nih.gov |

| Ortho-Formylation | Dithian-derived reagents | 2-Amino-3-formylpyridine | rsc.org |

| N-Alkylation | Propargyl bromide, K₂CO₃ | N-Propargyl-2-aminopyridine | nih.gov |

Principles and Applications of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Solvent-Free and Environmentally Conscious Reaction Conditions

Many of the core reactions used to synthesize this compound have been adapted to be more environmentally friendly. The Suzuki-Miyaura reaction, for example, has seen significant development in this area. ingentaconnect.comresearchgate.net The use of water as a reaction solvent is a major advancement, as it is non-toxic, non-flammable, and inexpensive. libretexts.org Often, these aqueous reactions are facilitated by water-soluble ligands or surfactants, with some research highlighting the use of natural saponins (B1172615) as micellar catalysts to enable couplings at room temperature. rsc.org Other green solvents that have been successfully evaluated for Suzuki couplings include isopropyl acetate (i-PrOAc), methyl t-butyl ether (MTBE), and cyclopentyl methyl ether (CPME). acs.org

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another powerful green chemistry approach. rsc.orgresearchgate.net Microwave heating can dramatically reduce reaction times compared to conventional heating, leading to significant energy savings. researchgate.net Efficient syntheses of 2-amino-3-cyanopyridines have been developed under solvent-free, microwave-assisted conditions. rsc.org Even catalyst-free syntheses of 2-aminopyridines have been reported under neat (solvent-free) conditions by simply heating the reactants. nih.gov The development of recyclable, polymer-supported palladium catalysts further enhances the green credentials of these synthetic routes by simplifying product purification and allowing for catalyst reuse. libretexts.orgresearchgate.net

| Reaction | Green Modification | Typical Conditions/Reagents | Benefit |

|---|---|---|---|

| Suzuki-Miyaura | Aqueous Solvent | Water, Pd/C, Surfactant (e.g., CTAB, Saponin) ingentaconnect.comrsc.org | Eliminates hazardous organic solvents, simplifies workup. ingentaconnect.com |

| Suzuki-Miyaura | Recyclable Catalyst | Polymer-supported Pd catalyst libretexts.orgresearchgate.net | Reduces metal waste, allows catalyst reuse. |

| Aminopyridine Synthesis | Microwave Irradiation | Solvent-free or high-boiling solvent, MW heating researchgate.netrsc.org | Drastically reduced reaction times, energy efficiency. |

| Aminopyridine Synthesis | Solvent-Free | Neat mixture of reactants, thermal or MW conditions rsc.orgnih.gov | Eliminates solvent waste, simplifies purification. |

| Ullmann/Goldberg | Catalytic Copper | CuI (catalytic amount), Ligand (e.g., L-proline) nih.govacs.org | Avoids stoichiometric heavy metals, milder conditions. acs.org |

Utilization of Sustainable Catalyst Systems

The synthesis of this compound and its structural analogs is increasingly benefiting from the principles of green chemistry, particularly through the development and application of sustainable catalyst systems. These advanced catalytic approaches focus on minimizing environmental impact by utilizing reusable catalysts, employing environmentally benign solvents, and improving reaction efficiency. The Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of the crucial aryl-pyridine bond in these compounds, has been a primary target for such innovations.

A significant advancement in this area is the use of heterogeneous catalysts, which offer straightforward separation from the reaction mixture and potential for multiple reuse cycles. This contrasts with traditional homogeneous catalysts, which can be difficult to recover and may lead to product contamination with metal residues.

Heterogeneous Palladium Catalysts on Various Supports

Research has demonstrated the efficacy of palladium nanoparticles immobilized on a variety of solid supports for catalyzing Suzuki-Miyaura reactions. These supports not only provide stability to the palladium nanoparticles, preventing their aggregation, but also facilitate catalyst recovery and recycling.

One prominent class of supports is carbon-based materials. For instance, palladium nanoparticles supported on imino-pyridine-functionalized multi-walled carbon nanotubes (MWCNTs) have been shown to be highly efficient and reusable catalysts for Suzuki-Miyaura coupling reactions. rsc.org These catalysts can be recovered and recycled multiple times without a significant drop in their catalytic activity.

Polymer-supported catalysts also represent a robust option for sustainable synthesis. For example, palladium complexes encapsulated within a polymer matrix on a silica (B1680970) support have been successfully used in continuous flow reactors for Suzuki-Miyaura reactions. rsc.org These systems can operate for extended periods with minimal catalyst leaching. Another approach involves the use of amphiphilic polystyrene-poly(ethylene glycol) resin-supported terpyridine-palladium(II) complexes, which are effective in aqueous media under aerobic conditions, further enhancing the green credentials of the process. researchgate.net

Bio-inspired materials are emerging as an inexpensive, abundant, and biodegradable alternative for catalyst support. Cellulose (B213188), for example, has been used to support palladium nanoparticles that effectively catalyze Suzuki-Miyaura couplings in water. mdpi.com The inherent fibrous structure and surface functional groups of cellulose help in stabilizing the palladium nanoparticles.

Magnetically Recoverable Nanocatalysts

A particularly innovative and practical approach involves the use of magnetically recoverable nanocatalysts. researchgate.netrsc.orgrsc.orgscispace.comresearchgate.net In these systems, palladium nanoparticles are anchored to a magnetic core, typically composed of iron oxide (Fe₃O₄). This allows for the simple and efficient separation of the catalyst from the reaction medium using an external magnet, eliminating the need for filtration or complex work-up procedures. researchgate.netrsc.orgrsc.orgscispace.com

These magnetic catalysts have been successfully applied to the synthesis of various pyridine derivatives, including 2-aminopyridines, through multicomponent reactions and cross-coupling strategies. researchgate.netrsc.org The core-shell structure of many of these catalysts, where the magnetic core is coated with a protective layer (e.g., silica), enhances their stability and prevents metal leaching. scispace.com

The general synthetic strategy for preparing this compound via a sustainable Suzuki-Miyaura coupling would involve the reaction of a 6-halopyridin-2-amine (such as 6-bromo-2-aminopyridine) with p-tolylboronic acid in the presence of one of these advanced, reusable palladium catalysts.

The table below summarizes the types of sustainable catalyst systems applicable to the synthesis of 6-aryl-2-aminopyridines.

| Catalyst Type | Support Material | Key Features | Typical Reaction Conditions | Ref. |

| Palladium Nanoparticles | Multi-Walled Carbon Nanotubes (MWCNTs) | High surface area, excellent thermal stability, reusable for at least six cycles. | Base (e.g., K₂CO₃), organic solvent, heating. | rsc.org |

| Polymer-Encapsulated Palladium | Silica | Robust, suitable for continuous flow reactions, low palladium leaching. | Base, solvent, elevated temperature in a flow reactor. | rsc.org |

| Polymer-Supported Palladium Complex | Polystyrene-Poly(ethylene glycol) (PS-PEG) | Amphiphilic, active in water, reusable. | Aqueous medium, aerobic conditions, heating. | researchgate.net |

| Palladium on Bio-Support | Cellulose | Biodegradable, inexpensive, effective in water. | Water as solvent, base, heating. | mdpi.com |

| Magnetically Recoverable Palladium | Iron Oxide (Fe₃O₄) Nanoparticles | Easily separable with a magnet, high reusability, stable core-shell structures. | Base (e.g., K₃PO₄), solvent (e.g., 1,4-dioxane/water), heating. | researchgate.netrsc.orgrsc.orgscispace.comresearchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 6 P Tolyl Pyridin 2 Amine

Elucidation of Reaction Pathways and Energy Profiles

Understanding the precise sequence of events at a molecular level is fundamental to optimizing existing reactions and designing new ones. For 6-(p-Tolyl)pyridin-2-amine and its analogs, studies have focused on identifying the crucial steps that lead from reactants to products, including the high-energy transition states and the more stable intermediates that punctuate the reaction coordinate.

Identification of Key Intermediates and Transition States

The transformation of this compound often proceeds through a series of well-defined intermediates, especially in metal-catalyzed processes. The nitrogen atom of the pyridine (B92270) ring plays a crucial role by coordinating to a metal center, which facilitates subsequent steps. rsc.orgnih.gov This chelation-assisted strategy is a recurring theme in the chemistry of N-aryl-2-aminopyridines. rsc.org

In rhodium(III)-catalyzed C-H functionalization reactions, a key proposed intermediate is a six-membered rhodacycle. rsc.org This species forms after the pyridine nitrogen directs the rhodium catalyst to activate a C-H bond on the appended aryl ring. rsc.org The isolation of analogous five-membered rhodacycles in related systems provides strong evidence for this type of chelation-assisted C-H activation mechanism. nih.gov

Similarly, in palladium(II)-catalyzed reactions, cyclopalladated intermediates are frequently invoked. rsc.org For instance, in carbonylative intramolecular cyclizations, the reaction is believed to proceed through a Pd(II) complex formed by chelation with the pyridine nitrogen, followed by an electrophilic cyclopalladation onto the phenyl ring. rsc.org In other transformations, such as the (3+2)-annulation with N-allylbenzimidazoles, a catalytic cycle involving an irreversible cyclometalation of N-(p-tolyl)pyridine-2-amine with the active rhodium catalyst has been demonstrated through experiments that rule out a radical pathway. rsc.org The subsequent steps involve migratory insertion of an alkene into the newly formed Rh-C bond. rsc.org

Computational studies and experimental observations in related systems further illuminate the nature of these transient species. In the hydroamination of alkynes catalyzed by a palladium complex, stable pyridinium-containing intermediates were identified, highlighting the role of the pyridine moiety in facilitating proton transfer steps through low-energy reaction channels. acs.org

Table 1: Proposed Intermediates in Metal-Catalyzed Reactions of N-Aryl-2-Aminopyridines

| Reaction Type | Metal Catalyst | Key Intermediate(s) | Mechanistic Role | Source |

|---|---|---|---|---|

| C-H Functionalization/Cyclization | Rh(III) | Six-membered rhodacycle | Formed via pyridine-directed C(sp²)–H bond insertion. | rsc.org |

| Carbonylative Intramolecular Cyclization | Pd(II) | Chelated Pd(II) complex, Cyclopalladated intermediate | Pyridine nitrogen chelation followed by C-H bond cleavage. | rsc.org |

| (3+2)-Annulation | Rh(I) | Cyclometalated Rh complex | Formed by irreversible cyclometalation with the substrate. | rsc.org |

Kinetic Studies and Reaction Rate Determinants

While specific kinetic data for this compound is not extensively documented, studies on analogous systems provide significant insight. For example, in the palladium-catalyzed hydroamination of alkynes with anilines, a kinetic analysis using the method of initial rates revealed fractional orders in both the alkyne and aniline (B41778) substrates, and a first-order dependence on the catalyst concentration. acs.org Furthermore, the measurement of a primary kinetic isotope effect (KIE) when using a deuterated aniline (PhND₂) indicated that the N-H bond cleavage is involved in the rate-determining step of the reaction. acs.org Conversely, the absence of a KIE with a deuterated alkyne suggested that C-H bond formation at the alkyne is not rate-limiting. acs.org

In other studies, the optimization of reaction parameters points toward kinetic dependencies. The observation that reaction yields can be highly sensitive to the loading of reagents, such as in photoinduced aminations where reducing the amount of a key reagent diminishes the yield, is a practical reflection of reaction kinetics. acs.org The time required to reach optimal yield is also a critical kinetic parameter that is often determined empirically through real-time monitoring of the reaction progress. acs.org

Chemo- and Regioselectivity in Functionalization Reactions

The structure of this compound presents multiple reactive sites, leading to potential challenges in controlling selectivity. However, the inherent electronic properties and the directing capabilities of its functional groups allow for precise chemo- and regioselective functionalizations.

Analysis of Electrophilic and Nucleophilic Sites on the Pyridine Ring

The electronic landscape of this compound is defined by the interplay of its constituent parts. The pyridine ring itself is an electron-deficient aromatic system. However, the 2-amino group is a powerful electron-donating group, which significantly increases the electron density of the pyridine ring, particularly at the positions ortho and para to it (positions 3 and 5), making them more susceptible to electrophilic attack.

Conversely, the pyridine nitrogen atom is a primary site of nucleophilicity and basicity. wikipedia.org It readily participates in reactions with Lewis acids, including protons and metal centers. acs.orgwikipedia.org This site is fundamental to the directing-group strategies employed in many transition metal-catalyzed reactions, where the initial coordination of the metal to the pyridine nitrogen is the entry point to the catalytic cycle. rsc.orgnih.gov

Directed Reactivity of the Amino and Methylaryl Substituents

The functional groups attached to the pyridine core exert strong control over where subsequent reactions occur. The pyridyl nitrogen is arguably the most influential directing group in the molecule for transition metal catalysis. rsc.orgnih.gov

In numerous palladium- and rhodium-catalyzed C-H activation reactions, the pyridyl nitrogen acts as a robust directing group, guiding the metal catalyst to selectively activate the ortho-C-H bond of the p-tolyl ring. rsc.orgnih.govnih.gov This chelation-assisted strategy results in the formation of a stable five- or six-membered metallacycle intermediate, which is the cornerstone of these transformations. rsc.org A review of this chemistry highlights that N-aryl-2-aminopyridines are extensively used as substrates for this reason, as they readily form stable complexes with a variety of transition metals. rsc.orgnih.gov The pyridyl nitrogen can also act as an intramolecular nucleophile in certain cyclization reactions. rsc.org

The amino group is also a key director of reactivity. In classical electrophilic aromatic substitution, its strong electron-donating nature would activate the pyridine ring. More significantly, it serves as the primary nucleophile in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures. rsc.org The p-tolyl group, while less commonly used as a directing group in this context, influences the electronic properties of the system and can be the site of functionalization.

Catalytic Cycles in Transition Metal-Mediated Processes

The utility of this compound is most evident in its participation in elegant catalytic cycles that enable the construction of complex molecular architectures. These cycles, often involving palladium or rhodium, are characterized by a sequence of fundamental organometallic steps.

A representative catalytic cycle is the rhodium-catalyzed (3+2)-annulation of N-(p-tolyl)pyridin-2-amine with an alkene. rsc.org The proposed mechanism begins with the formation of an active Rh(I) catalyst, which undergoes an irreversible cyclometalation with the substrate. This key step is directed by the pyridine nitrogen and involves the activation of a C-H bond on the tolyl ring to form a rhodacycle intermediate. This is followed by the migratory insertion of the alkene into the Rh-C bond. Subsequent steps involve the removal of a benzimidazole (B57391) group (from the coupling partner), addition of another alkene to the Rh-N bond, and finally a β-hydride elimination and aromatization to deliver the final product and regenerate the active catalyst. rsc.org

Another well-established catalytic cycle involving related N-aryl-2-aminopyridines is the palladium-catalyzed Buchwald-Hartwig amination. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The cycle is completed by reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. youtube.com

Table 2: Illustrative Catalytic Cycle Steps for N-Aryl-2-Aminopyridine Transformations

| Step | Process | Description | Source |

|---|---|---|---|

| 1. Catalyst Activation | Ligand Exchange/Reduction | An active low-valent metal species (e.g., Pd(0), Rh(I)) is generated from a precatalyst. | rsc.orgyoutube.com |

| 2. Oxidative Addition / C-H Activation | Formation of Metallacycle | The metal inserts into a C-H or C-X bond. For N-aryl-2-aminopyridines, this is often a pyridine-directed C-H activation of the aryl ring. | rsc.orgnih.gov |

| 3. Coordination / Insertion | Substrate Binding & Transformation | The second substrate (e.g., alkyne, alkene) coordinates to the metal center and inserts into a metal-carbon or metal-hydride bond. | rsc.org |

| 4. Reductive Elimination | Product Formation | Two ligands on the metal center couple, forming the final product and reducing the metal's oxidation state. | rsc.orgyoutube.com |

Palladium-Catalyzed Processes: Insertion, Transmetalation, Reductive Elimination

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. For substrates like this compound, the pyridyl nitrogen can serve as a directing group to facilitate C-H functionalization. nih.gov The generally accepted mechanism for these transformations proceeds through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle, which involves three fundamental steps: oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium center into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. nih.govlibretexts.org In reactions involving direct C-H activation, a related process occurs where a C-H bond is cleaved to form a palladacycle. For pyridyl-containing substrates, this C-H activation is often the rate-limiting step of the catalytic cycle. nih.gov The metal center formally gets oxidized by two electrons, and its coordination number increases. libretexts.org

Transmetalation: In cross-coupling reactions like the Suzuki-Miyaura coupling, the next step is transmetalation. An organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium(II) center, displacing the halide. nih.gov This step requires the activation of the organoboron species by a base to form a more nucleophilic "ate complex". nih.gov

Reductive Elimination: The final step of the cycle is reductive elimination. The two organic groups coupled on the palladium(II) center are eliminated to form a new carbon-carbon bond, regenerating the catalytically active palladium(0) species. libretexts.org This is an intramolecular reaction where the ligands must be in a cis position to one another. libretexts.org The oxidation state of the metal decreases by two units. libretexts.orgyoutube.com

Detailed mechanistic studies on related 2-arylpyridine substrates have provided evidence for the formation of palladacycle intermediates, which are considered kinetically competent for the reaction to proceed. nih.gov

Table 1: Key Steps in a Representative Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | The Pd(0) catalyst inserts into a carbon-halogen bond of an aryl halide. | 0 ➔ +2 |

| Transmetalation | An organic group is transferred from an organometallic reagent to the Pd(II) center. | +2 ➔ +2 |

| Reductive Elimination | Two organic ligands couple and are eliminated from the Pd(II) center, forming the product. | +2 ➔ 0 |

Rhodium and Iridium Catalysis: C-H Activation and Ligand Exchange

Rhodium and iridium, both Group 9 transition metals, are powerful catalysts for C-H activation and functionalization, often exhibiting unique reactivity and selectivity.

Rhodium-Catalyzed C-H Activation: Rhodium complexes are effective catalysts for the C-H activation of arenes. nih.gov In the context of this compound, the pyridine nitrogen can act as a directing group to guide the catalyst to a specific C-H bond, typically at the ortho-position of the tolyl ring or an adjacent position on the pyridine ring. Mechanistic studies, including kinetic analyses and DFT calculations on related systems, suggest that the C-H activation or C-H insertion step is often the rate-determining step in the catalytic cycle. nsf.govrsc.org The mechanism can be influenced by reaction parameters; for instance, in the Rh-catalyzed alkenylation of anisole, the concentration of additives and the olefin pressure were found to control the regioselectivity, suggesting a reversible C-H activation step that competes with an irreversible olefin insertion. nih.gov

Iridium-Catalyzed C-H Activation: Iridium catalysts have also emerged as highly effective for various C-H functionalization reactions, including amidation and alkylation. nih.govresearchgate.net A proposed catalytic cycle for Ir(III)-catalyzed intermolecular allylic C-H amidation involves the generation of a coordinatively unsaturated cationic Ir(III) species. nih.gov This active catalyst coordinates to the alkene, followed by an irreversible C-H activation (metalation) to form an allyl-Ir(III) intermediate. nih.gov Subsequent steps involve oxidation and migratory insertion to form the C-N bond, followed by protodemetalation to release the product and regenerate the catalyst. nih.gov

Ligand Exchange: In both rhodium and iridium catalysis, ligand exchange is a critical process. acs.org The coordination and dissociation of ligands, substrates, and products from the metal center are essential for the progression of the catalytic cycle. The nature of the ancillary ligands—those not directly involved in the bond-forming steps—can profoundly influence the catalyst's stability, activity, and selectivity by modulating the electronic and steric properties of the metal center. researchgate.netacs.org For example, hemilabile ligands containing both a strong donor (like a phosphine) and a weaker donor (like a pyridyl group) can reversibly coordinate and de-coordinate, opening up coordination sites for substrate binding and subsequent reaction steps. acs.org

Table 2: Comparison of Rhodium and Iridium in C-H Activation

| Feature | Rhodium Catalysis | Iridium Catalysis |

| Typical Reaction | C-H Alkenylation, Annulation nih.govnih.gov | C-H Amidation, Borylation nih.govresearchgate.net |

| Proposed Intermediates | Rh-aryl species, Rhodacycles nih.gov | Allyl-Ir(III) species, Ir-nitrenoids nih.gov |

| Rate-Determining Step | Often C-H activation/insertion nsf.govrsc.org | Often C-H activation/metalation nih.gov |

| Key Feature | Regioselectivity can be tuned by reaction conditions. nih.gov | Can enable challenging branch-selective functionalizations. nih.gov |

Copper-Catalyzed Reactions: Pathways and Selectivity

Copper-catalyzed reactions, particularly C-N bond-forming cross-coupling (amination), are highly relevant for modifying aminopyridine scaffolds. researchgate.net These reactions offer a more economical alternative to palladium-catalyzed processes. researchgate.net

Mechanistic Pathways: The mechanism of copper-catalyzed amination has been a subject of extensive investigation, and it is generally more complex and less universally agreed upon than palladium-catalyzed cycles.

Ullmann-type Mechanism: Traditional Ullmann condensations often require harsh reaction conditions. Modern protocols utilize various ligands (e.g., diamines, amino acids, diketones) to facilitate the reaction under milder conditions. researchgate.netchemrxiv.org A common pathway involves a Cu(I)/Cu(III) catalytic cycle. This cycle is thought to begin with the oxidative addition of an aryl halide to a Cu(I) complex, forming a Cu(III) intermediate. This is followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. For the copper-catalyzed amination of aryl chlorides, studies indicate that the oxidative addition of the Cu catalyst to the aryl chloride is the rate-limiting step. nih.gov

Cu(II)-based Catalysis: More recent studies have provided evidence for pathways involving Cu(II) species as key intermediates. In some systems using oxalohydrazido ligands, Cu(II) complexes are proposed to be the resting state, reacting through an active, low-valent catalytic intermediate to couple aryl halides with various nitrogen nucleophiles. nih.gov This pathway can proceed under aerobic conditions, as it avoids air-sensitive Cu(I) species. nih.gov

Selectivity: The selectivity of copper-catalyzed reactions is highly dependent on the choice of the copper source (Cu(I) vs. Cu(II)), the ligand, the base, and the solvent. researchgate.netkoreascience.kr For instance, in the amination of 2-bromopyridine (B144113) with aqueous ammonia (B1221849), a screen of various copper sources and ligands found that a Cu₂O/DMEDA system in ethylene (B1197577) glycol was highly efficient. researchgate.net The ligand plays a crucial role in stabilizing the copper catalyst, preventing deactivation, and promoting the key steps of the catalytic cycle. nih.govnih.gov

Table 3: Representative Conditions for Copper-Catalyzed Amination of Bromopyridines

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Outcome |

| Cu₂O (5 mol%) | None | K₃PO₄ | Ethylene Glycol | 100 | 57% Yield of 2-aminopyridine (B139424) researchgate.net |

| Cu₂O (5 mol%) | DMEDA (10%) | K₂CO₃ (20%) | Ethylene Glycol | 60 | Good yield after 16h researchgate.net |

| CuI (10 mol%) | DMEDA (20%) | - | DMSO | Microwave | Nearly complete conversion for aryl iodides koreascience.kr |

Non-Radical and Radical Pathways Investigation

Chemical transformations can proceed through either non-radical (polar) or radical mechanisms, and identifying the operative pathway is crucial for understanding and optimizing a reaction.

Non-Radical Pathways: The transition metal-catalyzed processes described in the preceding sections (Pd, Rh, Ir, Cu) predominantly follow non-radical, organometallic pathways. These mechanisms are characterized by elementary steps such as oxidative addition, reductive elimination, migratory insertion, and C-H activation, which involve the formation and cleavage of bonds at the metal center through concerted or ionic processes. libretexts.orgnih.gov The intermediates are typically organometallic complexes with well-defined oxidation states.

Radical Pathways: Alternatively, reactions can be initiated by single-electron transfer (SET) events, which generate radical intermediates. While less common for the classic cross-coupling cycles, radical pathways can be operative under specific conditions, particularly in photoredox catalysis or reactions involving certain oxidants or reductants. nih.gov Studies on the copper-catalyzed aminooxygenation of alkenes have implicated the involvement of both polar (aminocupration) and radical (homolysis of a C-Cu(II) bond to form a carbon radical) steps in the same mechanism. nih.gov The potential for the pyridine ring to participate in radical reactions has been demonstrated; pyridylphosphonium salts, for instance, can act as radical anion precursors in a manner similar to cyanopyridines in radical-radical coupling reactions. nih.gov The involvement of radical species can be probed experimentally through trapping experiments (e.g., with TEMPO or PBN) or by observing the inhibition of the reaction in the presence of radical scavengers. acs.org For example, the detection of radical intermediates by EPR spectroscopy and the complete inhibition of a reaction by a radical scavenger like TBHP provide strong evidence for a radical mechanism. acs.org

Table 4: Comparison of Non-Radical and Radical Mechanistic Features

| Feature | Non-Radical (Organometallic) Pathway | Radical Pathway |

| Initiation | Coordination of substrate to metal center. | Single-Electron Transfer (SET). |

| Intermediates | Organometallic complexes (e.g., Pd(II), Ir(III)). | Open-shell radical species. |

| Key Steps | Oxidative addition, reductive elimination, insertion. | Radical addition, coupling, fragmentation. |

| Probing Methods | Isolation/characterization of intermediates, kinetic studies. | Radical trapping, EPR spectroscopy, clock experiments. |

| Typical Catalysis | Pd, Rh, Ir cross-coupling. nih.govnih.gov | Photoredox catalysis, some Cu-catalyzed oxidations. nih.govnih.gov |

Advanced Spectroscopic and Spectrometric Methodologies for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Environment Analysis

The analysis of the one-dimensional ¹H and ¹³C NMR spectra provides the initial and fundamental information regarding the molecular structure of 6-(p-Tolyl)pyridin-2-amine. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift (δ) is indicative of its electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display signals corresponding to the protons on the pyridine (B92270) ring, the tolyl ring, the amine group, and the methyl group. The aromatic region would show a complex pattern of signals for the seven protons on the two rings. The pyridine ring protons typically appear as doublets and triplets, with their specific coupling patterns revealing their relative positions. The p-substituted tolyl group gives rise to two distinct doublet signals, characteristic of an AA'BB' system. A singlet signal corresponds to the three protons of the methyl group, while a broad singlet is expected for the two protons of the amine (-NH₂) group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. mdpi.com The spectrum for this compound would feature 12 distinct signals in the broadband decoupled spectrum, corresponding to its 12 carbon atoms, assuming no accidental signal overlap. The chemical shifts would differentiate the sp²-hybridized carbons of the aromatic rings from the sp³-hybridized carbon of the methyl group. The carbon atoms of the pyridine ring attached to the nitrogen and the amino group would have characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Expected NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Pyridine Ring | ||

| H-3 | Doublet | ~108 ppm |

| H-4 | Triplet | ~138 ppm |

| H-5 | Doublet | ~115 ppm |

| C-2 | - | ~158 ppm |

| C-6 | - | ~157 ppm |

| Tolyl Ring | ||

| H-2', H-6' | Doublet | ~127 ppm |

| H-3', H-5' | Doublet | ~129 ppm |

| C-1' | - | ~135 ppm |

| C-4' | - | ~139 ppm |

| Substituents | ||

| -NH₂ | Broad Singlet | - |

Note: The predicted chemical shifts are estimates based on typical values for similar structural motifs.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

To unambiguously assign the signals from the ¹H and ¹³C NMR spectra and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduemerypharma.com For this compound, COSY would show cross-peaks connecting the signals of adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5) and on the tolyl ring (H-2' with H-3', and H-5' with H-6'). This helps to piece together the individual spin systems of each aromatic ring. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edursc.org For every C-H bond in the molecule, a cross-peak will appear in the HSQC spectrum, allowing for the direct assignment of each protonated carbon's chemical shift based on the already assigned proton shifts. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edumdpi.com HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the tolyl protons (H-2'/H-6') and the pyridine carbon C-6, confirming the point of attachment between the two rings. It would also show correlations between the methyl protons and the tolyl ring carbons C-3', C-5', and C-4', confirming the position of the methyl group. emerypharma.com

Application in Stereochemical Assignment and Dynamic Processes

While this compound is an achiral molecule and lacks stereocenters, NMR spectroscopy can still provide insights into its dynamic processes. The single bond connecting the pyridine and tolyl rings allows for rotation. If this rotation were significantly hindered, it could lead to the observation of distinct signals for otherwise equivalent protons or carbons (e.g., H-2' vs. H-6'), a phenomenon observable by variable temperature NMR experiments. mdpi.com However, for this molecule at room temperature, free rotation is expected, leading to time-averaged signals where the ortho and meta positions of the tolyl ring are chemically equivalent.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis. nih.gov

Ionization Techniques for Molecular Weight Determination (e.g., EI, CI, ESI, MALDI)

To analyze a compound by mass spectrometry, it must first be ionized. Soft ionization techniques are preferred for molecular weight determination as they minimize fragmentation and keep the molecular ion intact.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like this compound. nih.govmdpi.com In ESI-MS, the analyte is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would typically produce a prominent protonated molecular ion [M+H]⁺. rsc.orgresearchgate.net Given the molecular formula C₁₂H₁₂N₂, the monoisotopic mass is 184.1000 Da. The ESI mass spectrum would therefore be expected to show a strong signal at an m/z of approximately 185.1073, corresponding to the [C₁₂H₁₃N₂]⁺ ion. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 207.0893, may also be observed. uni.lu

Predicted Mass Spectrometry Adducts for this compound

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₃N₂]⁺ | 185.1073 |

| [M+Na]⁺ | [C₁₂H₁₂N₂Na]⁺ | 207.0893 |

Data sourced from PubChem predictions. uni.lu

Fragmentation Pattern Analysis for Structural Features

Harder ionization techniques, such as Electron Ionization (EI) , bombard the molecule with high-energy electrons, causing the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. nist.gov

For this compound ([M]⁺•, m/z = 184), the fragmentation pattern would arise from the cleavage of the weakest bonds. Key expected fragmentations include:

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the tolyl ring would result in a significant fragment ion at m/z 169 (M-15). docbrown.info

Loss of HCN: A common fragmentation pathway for pyridine rings is the elimination of a neutral hydrogen cyanide molecule, which would lead to a fragment at m/z 157 (M-27).

Formation of a tropylium-like ion: The tolyl group itself can fragment to form a stable tropylium (B1234903) ion or related structures, giving rise to signals around m/z 91.

Analysis of these characteristic fragments allows for the confirmation of the presence of both the p-tolyl group and the aminopyridine moiety within the molecule. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₁₂H₁₂N₂. HRMS analysis provides an experimental mass that can be compared to the calculated exact mass.

The theoretical monoisotopic mass of C₁₂H₁₂N₂ is 184.10005 Da. uni.lu An HRMS experiment would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this theoretical value, typically within a few parts per million (ppm), thus verifying the elemental formula. The technique can also observe the molecule as various adducts, the predicted masses of which are useful for data interpretation. uni.lu

Table 1: Predicted HRMS Data for this compound (C₁₂H₁₂N₂) Adducts uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 185.10733 |

| [M+Na]⁺ | 207.08927 |

| [M+K]⁺ | 223.06321 |

| [M]⁺ | 184.09950 |

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of specific bonds and functional groups, providing a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber and is highly characteristic of the compound's functional groups. For this compound, key functional groups include the primary amine (-NH₂), the pyridine ring, and the p-tolyl group.

The primary amine group gives rise to several distinct bands. Two medium-intensity bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. nih.gov An N-H bending vibration (scissoring) is anticipated in the 1650-1580 cm⁻¹ range, while a broad N-H wagging band can appear between 910-665 cm⁻¹. nih.gov The aromatic C-N stretching vibration is typically strong and appears in the 1335-1250 cm⁻¹ region. nih.gov

The aromatic rings (pyridine and tolyl) will show C-H stretching vibrations above 3000 cm⁻¹ and various C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region. The methyl group of the tolyl substituent is characterized by C-H stretching vibrations just below 3000 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |

| Primary Amine | C-N Stretch (aromatic) | 1335 - 1250 |

| Primary Amine | N-H Wag | 910 - 665 |

| Aromatic Rings | C-H Stretch | 3100 - 3000 |

| Aromatic Rings | C=C Ring Stretch | 1600 - 1400 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman active. It is particularly effective for observing symmetric, non-polar bonds and vibrations of the carbon skeleton.

For this compound, the symmetric "ring breathing" modes of the pyridine and tolyl rings are expected to produce strong Raman signals. The C-C stretching vibrations within the aromatic rings and the C-C bond connecting them would also be prominent. In similar pyridine-containing compounds, N-H stretching vibrations have been observed near 3383 cm⁻¹, and C-N vibrations have been assigned to bands around 1557 cm⁻¹. nih.govnist.gov The symmetric vibrations of the tolyl group would also be easily identifiable. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational framework.

Table 3: Expected Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Rings | Symmetric Ring Breathing | 1050 - 990 |

| Aromatic Rings | C=C/C-C Stretch | 1610 - 1550 |

| Amine Group | N-H Stretch | 3400 - 3250 |

| Amine Group | C-N Stretch | ~1300 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (often a highest occupied molecular orbital, HOMO) to a higher energy one (often a lowest unoccupied molecular orbital, LUMO).

The structure of this compound contains two connected aromatic rings, forming a conjugated π-system. This extended conjugation is expected to give rise to intense π → π* transitions. These transitions typically occur in the UV region, and the wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the presence of auxochromes, such as the amino group (-NH₂). The amino group, with its lone pair of electrons, can also participate in n → π* transitions, which are generally weaker in intensity than π → π* transitions. The combination of these chromophores would likely result in strong absorption bands in the 200-400 nm range of the UV spectrum.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.

To perform this analysis, a high-quality single crystal of this compound must first be grown, often by slow evaporation of a suitable solvent. This crystal is then mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a detector collects the positions and intensities of the diffracted X-ray beams.

This raw data is then processed to determine the unit cell dimensions (the lengths a, b, c, and angles α, β, γ of the repeating crystal lattice) and the space group, which describes the symmetry of the crystal. The structure is subsequently solved and refined using computational methods to generate a final model of the molecule's atomic arrangement. This model reveals key structural parameters and provides insight into intermolecular interactions, such as hydrogen bonding involving the amine group and potential π–π stacking between the aromatic rings, which govern the crystal packing. While the specific crystal structure for this compound is not publicly available, analysis of a related compound, 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile, demonstrates that this technique can reveal important details like the dihedral angle between the pyridine and tolyl rings and the nature of intermolecular N-H···N hydrogen bonds that stabilize the crystal structure. nih.gov

Table 4: Table of Compounds

| Compound Name |

|---|

| This compound |

Analysis of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of the analogous compound, 2-Amino-6-methylpyridine, was determined by single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in the monoclinic system. ucl.ac.uk In a monoclinic system, the unit cell is defined by three unequal axes, with two angles being 90° and one being different. The specific space group for 2-Amino-6-methylpyridine is P 1 21/c 1, a common arrangement for organic molecules. ucl.ac.uklbl.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been precisely measured.

Table 1: Crystal Data and Structure Refinement for 2-Amino-6-methylpyridine

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₈N₂ |

| Formula Weight | 108.14 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 5.651(2) |

| b (Å) | 10.012(3) |

| c (Å) | 10.916(4) |

| α (°) | 90 |

| β (°) | 100.86(3) |

| γ (°) | 90 |

| Volume (ų) | 606.8(4) |

| Z | 4 |

Determination of Bond Lengths, Bond Angles, and Torsional Dihedral Angles

The molecular geometry of the aminopyridine ring system can be understood through its bond lengths, bond angles, and torsional angles. In the analogue 2-Amino-6-methylpyridine, the bond lengths within the pyridine ring show the partial double-bond character typical of aromatic systems. wikipedia.org The C-N bonds involving the amino group are consistent with a single bond, while the internal ring angles reflect the sp² hybridization of the carbon and nitrogen atoms. wikipedia.org

A key structural feature in this compound would be the torsional dihedral angle between the pyridine and the p-tolyl rings. This angle determines the degree of planarity and conjugation between the two aromatic systems. While specific data for the target compound is absent, studies of similar bi-aryl systems show that a certain degree of twisting is expected due to steric hindrance between the ortho-hydrogens of the two rings. aip.org

Table 2: Selected Bond Lengths and Angles for 2-Amino-6-methylpyridine (Analogue)

| Measurement | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C-C (pyridine ring avg.) | ~1.38 - 1.40 |

| C-N (pyridine ring avg.) | ~1.34 | |

| C-N (amino group) | ~1.36 | |

| C-C (methyl group) | ~1.50 | |

| Bond Angle (°) | C-N-C (pyridine ring) | ~117 - 118 |

| N-C-C (pyridine ring) | ~123 - 124 | |

| C-C-C (pyridine ring) | ~118 - 119 | |

| Torsional Angle (°) | N(amino)-C-C-N(ring) | ~0 / 180 (indicating planarity) |

Other Analytical Techniques (e.g., Elemental Analysis, Thermal Analysis Methodologies)

Beyond spectroscopic and spectrometric methods, other analytical techniques are crucial for confirming the identity, purity, and stability of a new chemical entity like this compound.

Elemental Analysis

Elemental analysis, specifically CHNS analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. contractlaboratory.comrsc.org The method involves combusting a small, precisely weighed amount of the compound in an oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). contractlaboratory.comazom.com These gases are then separated and quantified by a detector, such as a thermal conductivity detector. rsc.org